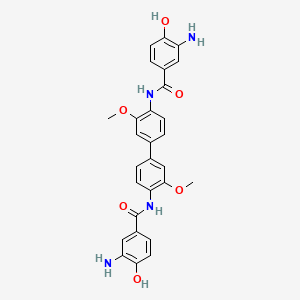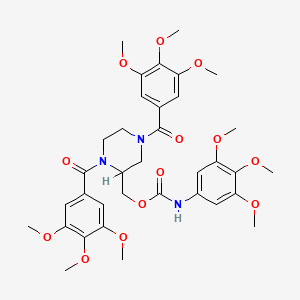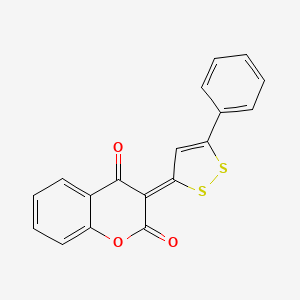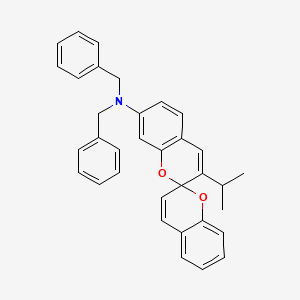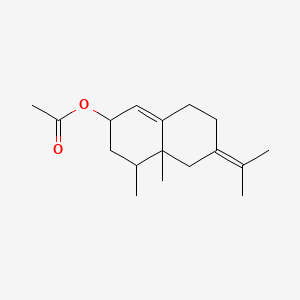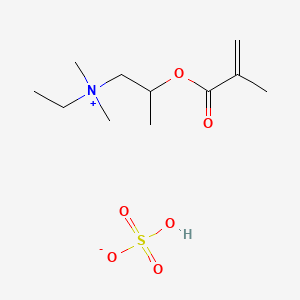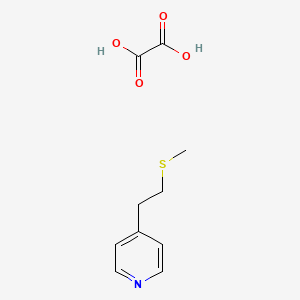
4-(2-Methylthioethyl)pyridinium oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylthioethyl)pyridinium oxalate is a pyridinium salt that combines the pyridinium cation with the oxalate anion. Pyridinium salts are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry. The oxalate anion, derived from oxalic acid, is commonly used in coordination chemistry and has various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylthioethyl)pyridinium oxalate typically involves the reaction of 4-(2-Methylthioethyl)pyridine with oxalic acid. The reaction is carried out in an appropriate solvent, such as ethanol or water, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of pyridinium salts, including this compound, often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The product is then subjected to various purification techniques, including filtration, crystallization, and drying.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methylthioethyl)pyridinium oxalate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-Methylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Substitution: The oxalate anion can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the oxalate anion under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinium oxalates.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylthioethyl)pyridinium oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as ionic liquids and coordination polymers.
Wirkmechanismus
The mechanism of action of 4-(2-Methylthioethyl)pyridinium oxalate involves its interaction with various molecular targets. The pyridinium cation can interact with nucleophilic sites in biological molecules, while the oxalate anion can chelate metal ions. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Methylthioethyl)pyridinium chloride
- 4-(2-Methylthioethyl)pyridinium bromide
- 4-(2-Methylthioethyl)pyridinium nitrate
Uniqueness
4-(2-Methylthioethyl)pyridinium oxalate is unique due to the presence of the oxalate anion, which imparts distinct chemical and physical properties. The oxalate anion’s ability to form strong coordination bonds with metal ions makes this compound particularly useful in coordination chemistry and materials science.
Eigenschaften
CAS-Nummer |
134480-47-0 |
|---|---|
Molekularformel |
C10H13NO4S |
Molekulargewicht |
243.28 g/mol |
IUPAC-Name |
4-(2-methylsulfanylethyl)pyridine;oxalic acid |
InChI |
InChI=1S/C8H11NS.C2H2O4/c1-10-7-4-8-2-5-9-6-3-8;3-1(4)2(5)6/h2-3,5-6H,4,7H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
VTXXZDMKBVHZDM-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride](/img/structure/B12691600.png)
